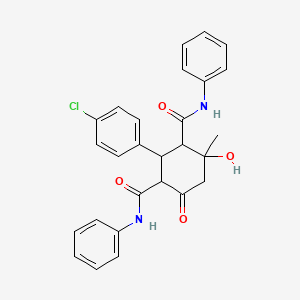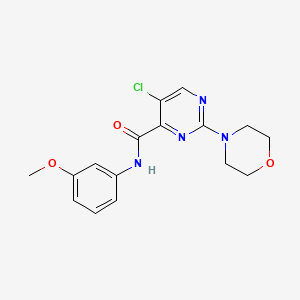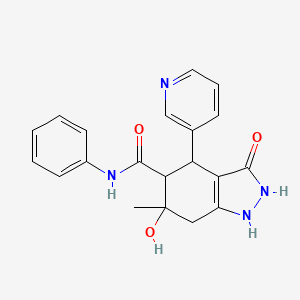![molecular formula C21H17N3O4 B11050479 2-amino-4-(2,4-dimethoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11050479.png)
2-amino-4-(2,4-dimethoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-4-(2,4-dimethoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile is a heterocyclic compound that has garnered significant interest due to its potential pharmacological properties. This compound belongs to the class of 2-amino-4H-pyran-3-carbonitrile derivatives, which are known for their diverse biological activities .
Preparation Methods
The synthesis of 2-amino-4-(2,4-dimethoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile typically involves a multicomponent reaction (MCR). This reaction includes aldehydes or isatin, malononitrile, and β-ketoesters, along with diverse enolizable C-H-activated acidic compounds and phenols. The reaction can be carried out in the presence or absence of a catalyst . Industrial production methods often utilize similar multicomponent reactions due to their efficiency and high yield.
Chemical Reactions Analysis
2-amino-4-(2,4-dimethoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds.
Biology: It has shown potential in biological studies due to its ability to interact with different biological targets.
Mechanism of Action
The mechanism of action of 2-amino-4-(2,4-dimethoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins like BAX and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 . This compound also interacts with various enzymes and receptors, modulating their activity and leading to its observed biological effects.
Comparison with Similar Compounds
Similar compounds include other 2-amino-4H-pyran-3-carbonitrile derivatives, such as:
2-amino-3-cyano-4-aryl-4H-chromenes: These compounds also exhibit significant biological activities, including anticancer properties.
2-amino-3-cyano-4H-chromenes: Known for their pharmacological potential, these compounds share a similar core structure but differ in their substituents.
Properties
Molecular Formula |
C21H17N3O4 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-amino-4-(2,4-dimethoxyphenyl)-5-oxo-4,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile |
InChI |
InChI=1S/C21H17N3O4/c1-26-11-7-8-13(16(9-11)27-2)17-14(10-22)20(23)28-19-12-5-3-4-6-15(12)24-21(25)18(17)19/h3-9,17H,23H2,1-2H3,(H,24,25) |
InChI Key |
PDIQZSIOPAXTNA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2C(=C(OC3=C2C(=O)NC4=CC=CC=C43)N)C#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-phenyl-5H-[1,2,3]triazolo[4,5-d]pyridazin-4-ol](/img/structure/B11050404.png)


![5-methyl-4-{[2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazol-1-yl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B11050436.png)
![1,3,9-trimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,9H)-dione](/img/structure/B11050438.png)
![Acetonitrile, 2-[[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-](/img/structure/B11050439.png)
![1-(5-Methyl-1,2-oxazol-3-yl)-5-oxo-7-(trifluoromethyl)-1H,4H,5H,6H,7H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11050441.png)
![N-[2-fluoro-5-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B11050444.png)

![6-(5-ethyl-4-methyl-1H-pyrazol-3-yl)-3-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050447.png)
![4-(3-hydroxyphenyl)-3-methyl-6-oxo-N-phenyl-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11050460.png)


![4-[4-(5-Nitropyridin-2-yl)piperazin-1-yl]phenol](/img/structure/B11050483.png)
